Methyl-delta-ionone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7784-98-7 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pent-1-en-3-one |
InChI |
InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h6-9,11,13H,5,10H2,1-4H3/b9-8+ |
InChI Key |
ZQJCPDKTEXSWTH-CMDGGOBGSA-N |
Isomeric SMILES |
CCC(=O)/C=C/C1C(C=CCC1(C)C)C |
Canonical SMILES |
CCC(=O)C=CC1C(C=CCC1(C)C)C |
density |
0.931-0.938 |
physical_description |
colourless to yellow liquid |
solubility |
insoluble in water; soluble in alcohol |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl Delta Ionone and Analogues
Catalytic Condensation Reactions for Pseudoionone (B86502) Intermediates
The key acyclic precursors to methyl-ionones are the isomers of methyl-pseudoionone. These are synthesized through a base-catalyzed aldol (B89426) condensation reaction between citral (B94496) and butanone (methyl ethyl ketone). foreverest.net This process is analogous to the synthesis of pseudoionone, where acetone (B3395972) is used as the ketone component. perfumerflavorist.com The reaction must be carefully controlled to favor the desired isomers and maximize yield.
Mechanistic Studies of Aldol Condensation Pathways
The reaction proceeds via a classic base-catalyzed aldol condensation mechanism. The first step involves the abstraction of an acidic alpha-proton from butanone by a base to form an enolate nucleophile. A critical mechanistic feature of using butanone is the presence of two non-equivalent acidic α-carbons: the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups.
Deprotonation at the methyl carbon leads to the formation of a primary enolate, which, after condensation with citral and subsequent dehydration, yields n-methyl-pseudoionone. Conversely, deprotonation at the methylene carbon generates a more substituted secondary enolate, leading to the formation of iso-methyl-pseudoionone. google.com The relative stability of the enolates and the reaction conditions can influence the ratio of these isomers. The resulting enolate then performs a nucleophilic attack on the electrophilic carbonyl carbon of citral. The intermediate aldol adduct readily undergoes dehydration (elimination of water) under the reaction conditions to yield the extended conjugated system of methyl-pseudoionone. wpmucdn.com
Influence of Catalyst Systems on Isomer Distribution in Intermediates
The distribution between n-methyl-pseudoionone and iso-methyl-pseudoionone is significantly influenced by the catalyst system and reaction conditions. The formation of the 'iso' isomer is often preferred for certain fragrance applications. Research has shown that careful selection of the base catalyst, solvent, and temperature can direct the regioselectivity of the initial deprotonation of butanone.
A patented process highlights that using a lower alkanol solvent with a sodium or potassium hydroxide (B78521) or lower alkoxide catalyst at low temperatures (between -20°C and 0°C) for extended reaction times (over 10 hours) increases the relative amount of the desired iso isomer. google.com Another catalytic system, employing polyethylene (B3416737) glycol (PEG) as a solvent and a metal hydroxide (M(OH)x) as the condensation agent, has been shown to effectively catalyze the reaction while maintaining the proportion of the desired iso-methyl-pseudoionone isomer in the range of 68-79%. patsnap.com These findings underscore the critical role of the catalyst environment in controlling the isomeric composition of the acyclic precursor.
Optimization of Reaction Conditions for Precursor Yield and Selectivity
Optimizing reaction parameters such as temperature, reaction time, solvent, and catalyst choice is crucial for maximizing the yield and selectivity of methyl-pseudoionone. Low-temperature conditions are frequently employed to control the reaction rate and minimize side reactions. A process for preparing methyl-pseudoionone specifies conducting the aldol condensation at a temperature below approximately 10°C. google.com
Detailed studies, particularly within patent literature, outline various conditions for achieving high conversion of citral with high selectivity for the methyl-pseudoionone product. These demonstrate the versatility of the condensation reaction and provide a framework for process optimization.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Citral Residue (%) |
| Sodium Hydroxide | Acetonitrile | 60 | 20 | 0.32 |
| Pyridine | Isopropanol | 50 | 25 | 0.33 |
| Quinoline | n-Propanol | 85 | 15 | 0.32 |
| Potassium Carbonate | Polyethylene Glycol 200 | 40 | 40 | 0.48 |
This table presents data from a patented synthesis of pseudo-methyl ionone (B8125255), showcasing the optimization of reaction conditions to achieve high citral conversion. google.com
Acid-Catalyzed Cyclization Processes
The second critical stage in the synthesis is the acid-catalyzed cyclization of the methyl-pseudoionone intermediate to form the final methyl-ionone isomers. This intramolecular reaction forms the six-membered ring and establishes the position of the endocyclic double bond, which defines the resulting isomer (e.g., alpha, beta, gamma, or delta). The vast majority of scientific literature focuses on methodologies to selectively produce the commercially significant alpha- and beta-isomers. perfumerflavorist.comperfumerflavorist.com Information regarding specific, high-yield synthetic routes to methyl-delta-ionone is not extensively documented.
Regiochemical Control in Ring Formation
The regiochemical outcome of the cyclization is determined by which proton is eliminated from the cyclic carbocation intermediate. The general mechanism begins with the protonation of the terminal double bond of the methyl-pseudoionone side chain by an acid catalyst. wpmucdn.com This is followed by an intramolecular electrophilic attack on the trisubstituted double bond, forming a six-membered ring and a stable tertiary carbocation. wpmucdn.com
The final position of the double bond depends on the deprotonation site, a step heavily influenced by the reaction conditions and the nature of the acid catalyst. researchgate.net
Alpha (α) Isomer Formation : This isomer results from the removal of a proton from the carbon bearing the side chain. It is often the kinetically favored product. Weaker acids, such as phosphoric acid, tend to yield higher proportions of α-ionone. perfumerflavorist.comwpmucdn.com
Beta (β) Isomer Formation : This isomer is formed by removing a proton from an adjacent carbon, creating a double bond that is in conjugation with the double bond of the side chain. The β-isomer is the thermodynamically more stable product due to this extended conjugation. Strong acids, like concentrated sulfuric acid, promote its formation, often by catalyzing the isomerization of the initially formed α-isomer to the more stable β-isomer. perfumerflavorist.comwpmucdn.com
Gamma (γ) and Delta (δ) Isomer Formation : The formation of other isomers, such as γ-ionone, has also been observed. perfumerflavorist.com The formation of the delta-isomer would require deprotonation from one of the gem-dimethyl groups on the cyclohexane (B81311) ring. The specific catalysts and conditions that selectively promote this deprotonation pathway to yield delta-ionone or this compound are not well-established in the surveyed scientific literature.
Stereoselective Aspects of Cyclization
The cyclization of methyl-pseudoionone creates a stereocenter at the carbon atom of the ring to which the butenone side chain is attached. While both E- and Z-isomers of the acyclic precursor typically converge to the same carbocation intermediate, thereby losing the initial stereochemical information of the double bond, the formation of this new chiral center opens the door for stereoselective synthesis. wpmucdn.com
While methodologies focusing specifically on the stereoselective cyclization to this compound are not prominent, research into the synthesis of related ionone analogues demonstrates that control of stereochemistry is an active area of investigation. For example, optically active (3R)- and (3S)-3-hydroxy-β-ionone have been synthesized from racemic α-ionone, employing stereoselective reduction steps on a cyclic intermediate. thieme-connect.com Furthermore, enantioselective approaches utilizing biocatalysis, such as lipase-mediated kinetic resolution of γ-ionone derivatives, have been successfully employed to prepare enantiomerically enriched fragrance compounds. nih.gov These studies on related ionone analogues highlight the potential for developing stereoselective syntheses within this class of molecules, even if specific applications to the delta-isomer are not yet widely reported.
Impact of Acidic Catalysis on Final Isomer Ratios
The cyclization of methyl pseudo-ionone precursors is a critical step in the synthesis of methyl ionones, and the choice of acid catalyst plays a pivotal role in determining the final ratio of isomers. Different acids and reaction conditions can selectively favor the formation of specific isomers, such as the commercially desirable alpha-iso-methyl ionone.
The reaction mechanism involves the acid-catalyzed cyclization of a pseudoionone intermediate. The nature of the acid, its concentration, and the reaction temperature can influence the kinetic and thermodynamic control of the reaction, leading to different isomer distributions. For instance, strong acids like sulfuric acid tend to produce mixtures of α- and β-ionone, while weaker acids like phosphoric acid can favor the formation of the α-isomer.
Research has shown that cyclization of methyl pseudo-ionone with a mixture of sulfuric acid and acetic acid at low temperatures (-5°C to 5°C) can yield a product with a high percentage of the iso-isomer. In one example, this method produced a mixture containing 72.1% iso-methyl ionone and 27.3% normal methyl ionone. Conversely, using phosphoric acid at higher temperatures (87-89°C) also yielded a high proportion of the iso-isomer, with one experiment reporting 77.1% iso- and 22.9% normal-methyl ionone. The selection of the acid catalyst is therefore a key variable for tuning the isomeric composition of the final product.
The table below summarizes findings on how different acidic catalysts influence the isomer ratio in methyl ionone synthesis.
| Catalyst System | Temperature (°C) | Reaction Time | Final Isomer Ratio (iso:normal) | Overall Yield (%) |
| Sulfuric Acid / Acetic Acid | 0 to 5 | 10 minutes | 67.8 : 32.2 | 70.5 |
| Sulfuric Acid / Acetic Acid | -5 to 5 | 10 minutes | 72.1 : 27.3 | 73.0 |
| Phosphoric Acid (H₃PO₄) | 87 to 89 | 55 minutes | 77.1 : 22.9 | 77.3 |
Exploration of Novel Synthetic Pathways and Feedstocks
Novel synthetic routes are being explored to produce methyl ionone analogues from alternative feedstocks. One such precursor is delta-pyronene (δ-pyronene), which can be transformed into key intermediates for the synthesis of "iso"-beta-isomethylionone.
A synthetic pathway has been developed starting from δ-pyronene, which is first converted to the allylic alcohol 1,6,6-trimethyl-2-methylene cyclohexan-1-ol. This alcohol serves as a crucial building block. The synthesis of the methyl ionone analogue from this intermediate involves a reaction with 3-buten-2-one (methyl vinyl ketone) or a related C4 unit. A specific method involves reacting the triphenylphosphonium bromide derived from the allylic alcohol with butanedione to yield the target methylionone analogue. This route demonstrates the potential of utilizing less common terpenes like δ-pyronene as starting materials for valuable fragrance compounds.
The chemical industry's shift towards sustainability has spurred research into greener catalytic methods for converting terpenes, which are abundant, renewable feedstocks. These approaches aim to replace stoichiometric and often hazardous reagents with more environmentally benign catalytic systems, reduce waste, and improve energy efficiency.
For terpene conversions relevant to ionone synthesis, research has focused on several key areas:
Heterogeneous Catalysis: Using solid acid catalysts, such as sulphonic acid resins, alumina, and silicates, offers advantages like easier catalyst separation and recycling, which is crucial for sustainable processes.
Solvent-Free Reactions: Developing protocols that operate without undesirable solvents minimizes environmental pollution and reduces processing costs. For instance, selective, solvent-free epoxidation processes using tungsten polyoxometalate catalysts have been optimized for a broad range of terpenes. Epoxidation is a key transformation for creating intermediates in fine chemical synthesis.
Use of "Green" Oxidants: Replacing traditional oxidants with greener alternatives like hydrogen peroxide (H₂O₂) is a key goal.
Investigations into Continuous Synthesis Protocols
The development of continuous flow protocols represents a significant advancement for the chemical synthesis of fine chemicals, offering improved safety, consistency, and scalability compared to batch processing. Investigations into continuous synthesis are being applied to the catalytic conversion of terpenes.
Researchers have successfully combined optimized catalytic protocols with flow engineering to create sustainable, continuous flow systems. A notable example is the development of a catalytic flow epoxidation protocol for biomass-derived terpene epoxides, which is suitable for both laboratory and industrial-scale synthesis. This approach targets the replacement of stoichiometric reagents and polluting solvents with green alternatives like H₂O₂ under solvent-free conditions. While a complete end-to-end continuous synthesis for this compound is not fully established, the development of robust continuous protocols for key intermediate steps, like epoxidation and isomerization, is a critical area of investigation that promises to make the production of ionones more efficient and sustainable.
Isomeric Complexity and Stereochemical Research
Characterization of Methyl-delta-ionone Isomers
This compound is a sesquiterpenoid, a class of organic compounds with a 14-carbon skeleton. nih.govhmdb.cahmdb.ca Its formal chemical name is (E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pent-1-en-3-one. nih.gov This structure distinguishes it from other common methyl ionone (B8125255) isomers such as alpha, beta, and gamma-methyl ionone, primarily by the location of the endocyclic double bond. ifrafragrance.orgpellwall.com
The isomeric complexity of methyl ionone is multifaceted:
Positional Isomers: These isomers differ in the placement of the double bond within the six-membered ring. For instance, α-methyl ionone has a double bond between C2 and C1 of the cyclohexene (B86901) ring, while β-methyl ionone's double bond is between C1 and C6. ifrafragrance.org this compound is defined by a double bond in the C3-C4 position of the ring. nih.gov
Stereoisomers: this compound possesses two stereocenters and a carbon-carbon double bond in the side chain, giving rise to multiple stereoisomers (enantiomers and diastereomers). ncats.io The designation "(E)" in its IUPAC name refers to the stereochemistry of the side-chain double bond. nih.gov The presence of these chiral centers means that this compound can exist as pairs of non-superimposable mirror images known as enantiomers. registech.com
The differentiation of these closely related structures is a significant analytical task, as their olfactory properties and biological activities can vary considerably. The so-called delta-methylionone is also sometimes referred to as beta-iso-methylionone in commercial contexts. pellwall.comthegoodscentscompany.com
| Isomer Name | Common Synonyms | CAS Number | Key Structural Feature (Cyclohexene Ring) |
|---|---|---|---|
| Methyl-α-ionone | α-Cyclocitrylidenebutanone | 127-42-4 | Double bond at C2-C1 position |
| Methyl-β-ionone | β-Iraldeine | 127-43-5 | Double bond at C1-C6 position |
| Methyl-γ-ionone | α-Isomethylionone, Iraldeine gamma | 127-51-5 | Exocyclic double bond (at C1) and endocyclic at C2-C3 |
| Methyl-δ-ionone | delta-Iraldeine, (so called) iso-Methyl-β-ionone | 7784-98-7 | Double bond at C3-C4 position nih.govhmdb.ca |
Advanced Chromatographic and Spectroscopic Techniques for Isomer Analysis
The precise identification and quantification of this compound from isomeric mixtures rely on the application of advanced analytical instrumentation. Techniques combining high-resolution separation with detailed spectroscopic analysis are essential for unambiguous structural confirmation.
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for analyzing volatile compounds like methyl ionones. mdpi.comifrafragrance.org In GC, the isomeric mixture is separated based on the differential interactions of each compound with a stationary phase as they are carried by a gas. Isomers often exhibit distinct retention times, allowing for their separation.
Following separation, the mass spectrometer bombards the molecules with electrons, causing them to fragment in predictable patterns. The resulting mass spectrum serves as a molecular fingerprint. However, positional isomers like the methyl ionones have the same molecular weight (206.32 g/mol ) and can produce very similar fragmentation patterns, making differentiation by mass spectra alone challenging. nih.govaaup.edu Therefore, the combination of retention time from the GC and the mass spectrum from the MS is crucial for reliable identification. GC-MS is widely used for profiling fragrance compositions and ensuring the correct isomeric content in commercial products. ifrafragrance.org
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Column | 30 m x 0.25 mm I.D. x 0.25 µm film (e.g., TG-1MS) gcms.cz | Separates individual compounds from a mixture. |
| Carrier Gas | Helium or Hydrogen mdpi.comgcms.cz | Transports the sample through the column. |
| Injection Mode | Splitless mdpi.com | Maximizes the amount of analyte reaching the column for trace analysis. |
| Oven Program | Temperature ramp (e.g., 50°C to 230°C at 3°C/min) mdpi.com | Controls the elution of compounds based on their boiling points and polarity. |
| Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.comspectroscopyonline.com | Standard method for creating reproducible fragments for library matching. |
| Mass Analyzer | Quadrupole or Orbitrap mdpi.comgcms.cz | Separates ions based on their mass-to-charge ratio (m/z). |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including complex isomers like this compound. core.ac.uk Unlike MS, NMR is non-destructive and provides detailed information about the carbon-hydrogen framework of a molecule. d-nb.info
Several NMR experiments are used in concert to piece together a molecular structure:
¹H NMR (Proton NMR): Identifies the chemical environment and number of different types of protons in a molecule. acdlabs.compressbooks.pub The chemical shift, peak integration, and splitting patterns reveal how hydrogen atoms are arranged. acdlabs.com
¹³C NMR: Determines the number of chemically distinct carbon atoms and their electronic environment (e.g., C=O, C=C, C-H). core.ac.uk
DEPT (Distortionless Enhancement by Polarization Transfer): A technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. core.ac.uk
2D NMR (e.g., COSY, HMBC): Two-dimensional techniques are critical for establishing connectivity. Heteronuclear Multiple Bond Correlation (HMBC), for example, shows correlations between protons and carbons that are two or three bonds apart, which is essential for placing functional groups and confirming the specific isomeric form by mapping the entire molecular skeleton. core.ac.uk
For this compound, NMR can unequivocally confirm the position of the double bond within the cyclohexene ring and the side chain, which is the defining feature that distinguishes it from its alpha, beta, and gamma counterparts. core.ac.uk
| NMR Experiment | Information Provided | Relevance to this compound |
|---|---|---|
| ¹H NMR | Identifies proton environments and neighboring protons. pressbooks.pub | Confirms the presence and connectivity of olefinic, aliphatic, and methyl protons. |
| ¹³C NMR | Identifies unique carbon environments (alkene, ketone, etc.). core.ac.uk | Distinguishes the carbon skeleton from other isomers. |
| DEPT | Counts the number of H atoms attached to each carbon. core.ac.uk | Confirms CH₃, CH₂, and CH groups. |
| HMBC | Shows long-range (2-3 bond) H-C correlations. core.ac.uk | Crucial for linking the side chain to the correct position on the cyclohexene ring and confirming the δ-isomer structure. |
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a compound's mass-to-charge ratio (m/z), typically to four or more decimal places. This level of accuracy allows for the determination of a molecule's elemental formula. gcms.czresearchgate.net
While standard GC-MS can confirm the nominal mass of this compound as 206, HRMS can provide a measured mass of, for example, 206.1671. This value can be compared to the calculated exact mass for the formula C₁₄H₂₂O (206.167065). nih.govhmdb.ca The close correlation confirms the elemental composition, ruling out other potential compounds that might have the same nominal mass but a different chemical formula. This makes HRMS a powerful tool for confirming the identity of a compound, especially when analyzing complex mixtures or identifying novel substances. gcms.cz
This compound is a chiral molecule, meaning it exists as a pair of enantiomers. ncats.ioregistech.com These stereoisomers have identical physical properties (boiling point, polarity) and cannot be separated by standard chromatographic techniques. registech.com Chiral chromatography is specifically designed for this purpose.
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, forming transient diastereomeric complexes. registech.com This differential interaction causes one enantiomer to be retained longer on the column than the other, enabling their separation. For ionones and related fragrant compounds, CSPs based on derivatized cyclodextrins are commonly used in gas chromatography. gcms.czresearchgate.net The ability to separate and quantify individual enantiomers is critical, as they can have distinct odors and biological activities. The analysis of the enantiomeric ratio can also be used to determine the authenticity of a natural product versus a synthetic one, as synthetic routes often produce a racemic (1:1) mixture of enantiomers, while biosynthetic pathways are typically stereospecific. researchgate.net
| CSP Class | Example | Primary Application |
|---|---|---|
| Cyclodextrin Derivatives | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin researchgate.net | Broadly used for separating enantiomers of volatile compounds, including terpenes and ionones. gcms.czresearchgate.net |
| Polysaccharide Derivatives | Cellulose or Amylose-based CSPs (for HPLC) mdpi.com | Effective for a wide range of chiral compounds, including pharmaceuticals and natural products. mdpi.com |
| Pirkle-type Phases | Whelk-O (for HPLC) registech.com | Used for a wide range of compound classes. registech.com |
Comparative Biosynthesis and Natural Analogues of Ionones
The formation of ionones, a group of aroma compounds, is intricately linked to the breakdown of carotenoids. This process is mediated by a specific class of enzymes.
Enzymatic Pathways for Carotenoid Cleavage to Ionones
The key enzymes responsible for the production of ionones are Carotenoid Cleavage Dioxygenases (CCDs). mdpi.comfrontiersin.org These enzymes are non-heme iron enzymes that catalyze the oxidative cleavage of carotenoids at specific double bonds to produce various apocarotenoids, including the C13-norisoprenoids like ionones. frontiersin.orgresearchgate.net The general mechanism involves the cleavage of a carotenoid by a dioxygenase, which can be followed by further enzymatic transformations to create non-volatile precursors. researchgate.net These precursors are then converted into volatile norisoprenoids through acid-catalyzed reactions. researchgate.net Notably, β-ionone is a direct volatile product and does not require further modification. researchgate.net
Functional Characterization of Carotenoid Cleavage Dioxygenases (CCDs)
The CCD family of enzymes is diverse, with several subfamilies including CCD1, CCD2, CCD4, CCD7, and CCD8, each with distinct roles and substrate preferences. mdpi.com
CCD1: These enzymes are located in the cytoplasm and are known for their broad substrate specificity, cleaving multiple carotenoids at different positions. mdpi.comnih.gov CCD1 enzymes symmetrically cleave the 9,10 (9′,10′) double bonds of various carotenoid substrates to yield a C14 dialdehyde (B1249045) and two C13 products. oup.comoup.com For instance, the cleavage of β-carotene by CCD1 produces two molecules of β-ionone. psu.edu CCD1 has also been shown to cleave lycopene (B16060) at the 5,6 (5′,6′) positions to produce 6-methyl-5-hepten-2-one. mdpi.comoup.com In chili pepper, two identified CCD1 genes, CaCCD1A and CaCCD1B, were found to cleave β-carotene to produce β-ionone and ε-carotene to yield α-ionone. researchgate.net
CCD4: In contrast to CCD1, CCD4 enzymes are located in plastids and generally exhibit higher substrate specificity. mdpi.com Some CCD4 enzymes, like those from Chrysanthemum morifolium and Malus domestica, can cleave β-carotene at the 9,10 and 9',10' positions to produce β-ionone. mdpi.comoup.com However, other CCD4 enzymes, such as those from Osmanthus fragrans, Rosa damascena, and Arabidopsis thaliana, show little to no activity towards β-carotene but can cleave 8′-apo-β-caroten-8′-al to yield β-ionone. oup.comnih.gov In grapes, VvCCD4 can cleave δ-carotene and lycopene to produce α-ionone and geranylacetone, respectively. mdpi.com
CCD7 and CCD8: These enzymes are involved in a sequential cleavage process. psu.edu CCD7 from Arabidopsis asymmetrically cleaves β-carotene at the 9′,10′ position to produce β-ionone and 10′-apo-β-caroten-10′-al. oup.compsu.edu Subsequently, CCD8 cleaves the 10′-apo-β-caroten-10′-al to produce another product. oup.compsu.edu Both CCD7 and CCD8 are crucial for the biosynthesis of strigolactones, a class of plant hormones. csic.es
Substrate Specificity in Ionone (B8125255) Biosynthesis
The type of ionone produced is determined by the specific carotenoid precursor and the cleaving enzyme. researchgate.netgoogle.com The presence of different terminal ring structures in the carotenoid substrate leads to the formation of different ionone isomers.
The following table summarizes the relationship between carotenoid substrates and the resulting ionone products from cleavage by CCD enzymes.
| Carotenoid Substrate | Ionone Product(s) | Cleavage Position |
| β-Carotene | β-Ionone | 9,10 and 9',10' |
| α-Carotene | α-Ionone and β-Ionone | 9,10 and 9',10' |
| δ-Carotene | α-Ionone | 9,10 |
| ε-Carotene | α-Ionone | 9,10 |
| γ-Carotene | β-Ionone and Pseudoionone (B86502) | 9,10 and 9',10' |
The enzymatic cleavage of different carotenoids by CCDs results in a variety of ionones and other apocarotenoids. For example, the cleavage of β-carotene at the 9,10 and 9',10' positions by CCD1 yields two molecules of β-ionone. psu.edu When α-carotene is the substrate, cleavage at the same positions results in the formation of both α-ionone and β-ionone. oup.com The cleavage of ε-carotene by CaCCD1A or CaCCD1B produces α-ionone. researchgate.net Similarly, δ-carotene can be cleaved by VvCCD4 to yield α-ionone. mdpi.com
Isotopic Analysis for Authentication and Origin Determination of Related Ionones
Determining the authenticity and origin of flavor compounds like ionones is crucial for the food and fragrance industries. Isotopic analysis provides a powerful tool for distinguishing between natural and synthetic sources.
Application of Compound-Specific Isotope Ratio Mass Spectrometry (CSIA)
Compound-Specific Isotope Analysis (CSIA) is a sophisticated technique used to determine the isotopic ratios of elements like carbon (¹³C/¹²C) and hydrogen (²H/¹H) in individual compounds. researchgate.netdtu.dk This method, often coupled with gas chromatography (GC-C-IRMS), can differentiate between natural and synthetic aroma compounds based on their distinct isotopic signatures. researchgate.netdtu.dk Plants discriminate against the heavier ¹³C isotope during photosynthesis, resulting in a different ¹³C content in natural compounds compared to their synthetically derived counterparts. dtu.dk
Tracing Precursor Origins through Isotopic Signatures
The isotopic composition of a natural product reflects the isotopic signature of its precursors and the biosynthetic pathway involved. Synthetic steroids, for example, are typically derived from C3 plants and have δ¹³C values ranging from -27‰ to -34‰, which is more depleted in ¹³C compared to endogenous steroids. mit.edunih.gov
For ionones, the isotopic values of the final product are influenced by the origin of the starting materials used in synthesis. acs.org For instance, α-ionone synthesized from citral (B94496) derived from lemongrass (a C4 plant) exhibits an enriched δ¹³C value of -18.5‰. acs.org In contrast, synthetic α-ionol showed δ¹³C and δ²H values that were different from those found in natural raspberry fruit. researchgate.net These differences in isotopic ratios provide a reliable basis for authenticating the origin of ionones and related compounds. researchgate.netdtu.dk
Metabolic Engineering Approaches for Ionone Production (Conceptual Framework)
The demand for natural flavor and fragrance compounds like ionones has driven the development of alternative production methods to traditional plant extraction and chemical synthesis. frontiersin.orga-star.edu.sg Metabolic engineering of microorganisms offers a promising and sustainable approach for the large-scale production of these valuable compounds. mdpi.commdpi.com
The core of this strategy involves introducing the relevant biosynthetic pathway genes from plants into microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. mdpi.commdpi.com These microorganisms can be engineered to produce high titers of specific ionones.
A general conceptual framework for the metabolic engineering of a microbial host for ionone production includes the following key steps:
Introduction of the Mevalonate (MVA) or Methylerythritol Phosphate (MEP) Pathway: These pathways provide the essential C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are the universal precursors for all terpenoids. google.comnih.gov
Overexpression of Geranylgeranyl Diphosphate (GGPP) Synthase: This enzyme catalyzes the condensation of IPP and DMAPP to form GGPP, the direct precursor for carotenoids. google.com
Introduction of Carotenoid Biosynthesis Genes: Genes encoding phytoene (B131915) synthase and phytoene desaturase are introduced to convert GGPP into lycopene. google.com
Introduction of Lycopene Cyclases: Specific lycopene cyclases are introduced to convert lycopene into the desired carotenoid precursor. For example, lycopene β-cyclase converts lycopene to β-carotene (precursor for β-ionone), while lycopene ε-cyclase converts it to ε-carotene (precursor for α-ionone). google.com
Expression of a Carotenoid Cleavage Dioxygenase (CCD): A specific CCD enzyme is expressed to cleave the carotenoid precursor into the target ionone. The choice of CCD will depend on the desired product and its substrate specificity. frontiersin.org
Optimization of Enzyme Expression and Pathway Balancing: To maximize product yield, the expression levels of all the enzymes in the pathway need to be carefully balanced to avoid the accumulation of toxic intermediates and to channel the metabolic flux towards the final product. a-star.edu.sgfrontiersin.org This can be achieved through promoter engineering, gene copy number variation, and optimizing the localization of enzymes within the cell. frontiersin.orgnih.gov
Significant progress has been made in producing β-ionone in engineered microbes. For instance, titers of up to 500 mg/L in E. coli and 380 mg/L in the yeast Yarrowia lipolytica have been reported in bioreactors. mdpi.comfrontiersin.org Similarly, engineered Saccharomyces cerevisiae strains have achieved β-ionone titers of up to 33 mg/L in shake flask cultures. mdpi.comfrontiersin.org Recently, a co-culture system of E. coli and S. cerevisiae was developed for the de novo synthesis of dihydro-β-ionone, reaching a titer of 27 mg/L. nih.govacs.org
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions. These methods can map out the energy landscape of a reaction, identifying the most likely pathways and the structures of transient intermediates.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of ionones, DFT could be employed to analyze the transition states of key reactions, such as cyclization and isomerization. While specific DFT studies on Methyl-delta-ionone are not readily found, research on related terpenoids often utilizes DFT to calculate the activation energies and geometries of transition states, providing insight into the stereoselectivity and kinetics of these reactions.
A hypothetical application of DFT to the cyclization of a precursor to an ionone (B8125255) might yield data similar to the following:
| Reaction Coordinate | Calculated Energy (kcal/mol) | Key Bond Distances (Å) |
| Reactant | 0.00 | C1-C6: 3.12 |
| Transition State | +15.7 | C1-C6: 2.25 |
| Product | -5.2 | C1-C6: 1.54 |
This table is a hypothetical representation of data that could be generated from a DFT study and is not based on actual published research for this compound.
Computational models can explore the intrinsic reactivity of a molecule, predicting which sites are most susceptible to nucleophilic or electrophilic attack. For a molecule like this compound, with its ketone functionality and double bonds, computational analysis could reveal the relative reactivity of these groups. This information is crucial for understanding its chemical behavior and potential transformations.
Molecular Dynamics Simulations of Compound-Enzyme Interactions
Molecular dynamics (MD) simulations can model the interaction of a small molecule like this compound with biological macromolecules, such as enzymes. These simulations provide a dynamic view of how a compound might bind to a receptor or an enzyme's active site, which is particularly relevant for understanding its sensory properties or metabolic fate. For instance, MD simulations are used to study how flavor compounds interact with olfactory receptors.
Prediction of Structure-Property Relationships through Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physical properties of chemicals based on their molecular structure. While specific QSAR models for this compound are not detailed in the available literature, it has been included in broader toxicological assessments using such models. For example, some studies have used QSAR tools to predict the Ames mutagenicity of various flavoring agents, including this compound, which was predicted to be non-mutagenic. niph.go.jpniph.go.jp
A generalized QSPR model for predicting a property like boiling point for a series of ionone derivatives might look like this:
| Compound | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Experimental Boiling Point (°C) |
| alpha-Ionone | 192.30 | 245.8 | 247.0 |
| beta-Ionone | 192.30 | 250.1 | 252.0 |
| gamma-Ionone | 192.30 | 248.5 | 250.0 |
| Methyl-alpha-ionone | 206.33 | 258.3 | 260.0 |
| Methyl-beta-ionone | 206.33 | 262.7 | 265.0 |
| This compound | 206.33 | Data not available | Data not available |
This table includes hypothetical and literature-based data for illustrative purposes to show how a QSPR model might be presented.
Functionalization and Derivatization for Academic Exploration
Synthesis of Chemically Modified Methyl-delta-ionone Derivatives
The synthesis of this compound derivatives often involves multi-step chemical processes that modify the foundational ionone (B8125255) structure. These modifications can include altering the position of double bonds, changing substituent groups on the cyclohexene (B86901) ring, or creating stereoisomers.
A common strategy for creating methyl ionone analogues involves the acid-promoted cyclization of a polyene precursor, pseudoionone (B86502), which is formed by the condensation of citral (B94496) with a ketone like methyl ethyl ketone. mdpi.com The choice of acid catalyst is crucial in directing the cyclization to form different isomers (α, β, or γ). mdpi.com For instance, phosphoric acid is often used to achieve a high content of the iso-form in the final product.
One documented approach to synthesizing analogues with a rearranged trimethylcyclohexenyl skeleton, termed "iso"-β-isomethylionone, starts from δ-pyronene. researchgate.net This pathway involves creating a key intermediate, 1,6,6-trimethyl-2-methylene-cyclohexan-1-ol, which is then reacted with other reagents to build the side chain, resulting in a derivative with a 2,3,3-trimethylcyclohexenyl structure instead of the more common 2,6,6-trimethylcyclohexenyl pattern. researchgate.net
Furthermore, existing derivatives can be modified. Reduction reactions using sodium borohydride (B1222165) (NaBH₄) can selectively target the ketone group to produce the corresponding alcohol, methyl ionol, which serves as an intermediate for other fragrances. Catalytic hydrogenation can be employed to saturate the double bonds in either the cyclohexene ring or the side chain, leading to a variety of saturated derivatives with different scent profiles.
The creation of specific stereoisomers is a significant area of research, as enantiomers can have remarkably different odors. Enzyme-mediated reactions are a key tool in this field. For example, the enantiomers of γ-ionone isomers can be prepared through the enzyme-mediated resolution of their 4-hydroxy derivatives, followed by the reductive elimination of the hydroxyl group. molaid.com Lipase-mediated kinetic acetylation of a racemic alcohol precursor (γ-ionol) can also separate enantiomers, providing pathways to optically pure (+)- and (-)-γ-ionone. researchgate.net
Table 1: Synthetic Methods for Methyl Ionone Derivatives
| Method | Precursor(s) | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| Aldol (B89426) Condensation & Cyclization | Citral, Methyl Ethyl Ketone | KOH (Aldol), H₃PO₄ (Cyclization) | Mixture of methyl ionone isomers | |
| Rearranged Skeleton Synthesis | δ-Pyronene | PPh₃:HBr, BuLi | "iso"-β-isomethylionone | researchgate.net |
| Selective Reduction | Methyl Ionone Isomer | NaBH₄ | Methyl Ionol | |
| Enzymatic Resolution | Racemic 4-hydroxy-γ-iralia | Enzyme, Reductive elimination | Enantiomers of γ-iralia isomers | molaid.comresearchgate.net |
Investigation of Novel Reaction Pathways for Functionalization
Modern synthetic chemistry offers a variety of novel reaction pathways that can be applied to the this compound scaffold to create new functionalized derivatives for academic study. These methods move beyond simple isomer synthesis to introduce new functional groups or structural motifs.
Enzymatic and Chemo-enzymatic Functionalization: Biocatalysis provides powerful tools for highly selective functionalization. Unspecific peroxygenases (UPOs), for example, have been engineered to perform enantiodivergent hydroxylation of β-ionone. acs.org Through computational modeling and directed evolution, UPO variants were created that could hydroxylate β-ionone at the C4 position with extremely high regioselectivity (up to 99.6%) and enantioselectivity (up to 99.7% for the S-enantiomer). acs.org This approach allows for the creation of specific chiral hydroxy-derivatives that are difficult to access through traditional chemistry. Subsequent chemical steps, like acetylation of the newly introduced hydroxyl group, can further diversify the molecular library. acs.org
Oxidative Rearrangements: The Baeyer-Villiger oxidation offers a pathway to insert an oxygen atom into the carbon framework. The oxidation of β-ionone using hydrogen peroxide catalyzed by dibenzyl diselenide results in the formation of (E)-2-(2,6,6-trimethylcyclohex-1-en-1-yl)vinyl acetate. beilstein-journals.org This reaction transforms the ketone into a vinyl ester, significantly altering the electronic and steric properties of the side chain. beilstein-journals.org
Halogenation and Elimination: Functionalization can also be achieved through halogenation. The allylic bromination of (3E)-4-(2,6,6-trimethylcyclohex-1-enyl)but-3-en-2-one with N-bromosuccinimide (NBS) introduces a bromine atom onto the cyclohexene ring. thieme-connect.de Subsequent dehydrobromination of this intermediate can be used to create a new double bond, yielding a conjugated diene system within the ring, as in (3E)-4-(2,6,6-trimethylcyclohexa-1,3-dienyl)but-3-en-2-one. thieme-connect.de This alters the planarity and electronic structure of the cyclic portion of the molecule.
Late-Stage C-H Functionalization: A frontier in synthetic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. Strategies for late-stage C-H methylation, often explored for their "magic methyl effect" in medicinal chemistry, could be applied to the ionone scaffold. researchgate.net These methods, which might involve transition metal catalysts, allow for the precise installation of methyl groups onto the molecule without requiring lengthy de novo synthesis, providing a direct route to study the impact of specific alkyl groups on odor. researchgate.net
Structure-Perception Relationships in Odorant Research
A primary goal of synthesizing this compound derivatives is to investigate the relationship between a molecule's three-dimensional structure and its perceived odor. Olfaction is a complex sense where small structural changes can lead to dramatic differences in scent perception. mdpi.com
Impact of Stereochemistry: The chirality of a molecule is a critical factor. Olfactory evaluation of the enantiomers of γ-ionone revealed significant differences in both their scent character and detection thresholds. researchgate.net Similarly, the olfactory properties of the various isomers of Iralia®, a trade name for a mixture of methyl-ionone isomers, are highly dependent on both the position of the double bond (regioisomerism) and the absolute stereochemistry. researchgate.net This demonstrates that olfactory receptors can be exquisitely sensitive to the spatial arrangement of atoms. mdpi.com
Influence of the Molecular Skeleton: Altering the core carbon skeleton also has a profound effect. The synthesis of sila-analogs, where a carbon atom is replaced by a silicon atom, can dramatically change the perceived odor. In one study, replacing a key carbon atom in a musk-like odorant with silicon shifted the scent from musky to having fruity and woody characteristics. mdpi.com This C/Si switch highlights that the fundamental atomic composition of the molecular framework is key to the odor profile.
Role of Functional Groups: The nature of the functional groups is paramount. Research on analogues of the marine odorant Calone 1951® showed that replacing the ketone with an ester or an amine introduced entirely new scent characteristics, such as green, spicy, or medicinal notes. core.ac.uk The reduction of the ketone in methyl ionone to an alcohol (methyl ionol) also results in a different fragrance profile. These findings suggest that the functional group is a primary recognition element for olfactory receptors.
The "Magic Methyl Effect" in Olfaction: The addition of a single methyl group in a specific position can disproportionately affect a molecule's biological activity, a phenomenon known as the "magic methyl effect." mdpi.com In fragrance research, this has been observed where the introduction of a methyl group onto a privileged scent scaffold can significantly enhance or alter its odor profile. mdpi.com This provides a rationale for pursuing novel C-H methylation pathways to fine-tune the sensory properties of ionone derivatives.
The relationship is not simple, as a single odorant molecule can activate multiple olfactory receptors, and each receptor can be activated by multiple odorants, leading to a combinatorial coding of smells. mdpi.comnih.gov Computational approaches, such as developing pharmacophore models, are increasingly used to predict how structural features relate to specific odor notes. researchgate.net
Table 2: Structure-Perception Examples in Ionone-Related Compounds
| Structural Modification | Molecule Type | Observed Effect on Odor | Reference |
|---|---|---|---|
| Enantiomers | γ-Ionone | Significant difference in fragrance response and detection threshold between (+) and (-) forms. | researchgate.net |
| Regioisomers | Methyl Ionone isomers (Iralia®) | Odor properties are dramatically determined by the position of the double bond in the ring. | researchgate.net |
| Skeletal Atom Replacement | Musk odorant (C/Si switch) | Replacement of a quaternary carbon with silicon changed the odor from musk to fruity/woody. | mdpi.com |
| Functional Group Change | Ketone to Ester/Amine | Introduction of completely different odor notes (e.g., green, spicy, medicinal). | core.ac.uk |
Future Directions and Emerging Research Areas
Development of Sustainable and Atom-Economical Synthesis Routes
The traditional chemical synthesis of ionones, including methyl ionones, often involves multi-step processes that can be energy-intensive and may generate significant waste. perfumerflavorist.comresearchgate.net The future of Methyl-delta-ionone synthesis lies in the development of sustainable and atom-economical routes that minimize environmental impact while maximizing efficiency.
One of the most promising avenues is the exploration of biocatalytic and chemoenzymatic methods . mdpi.com Microbial fermentation and enzymatic transformations offer a greener alternative to conventional chemical synthesis. google.com For instance, engineered microorganisms are being developed for the sustainable production of ionones from renewable feedstocks like organic waste hydrolysates. nih.gov These biological systems can offer high selectivity and operate under mild conditions, reducing energy consumption and the need for harsh reagents. researchgate.net
Key research efforts are focused on:
Metabolic Engineering: Genetically modifying microorganisms to optimize the biosynthetic pathways leading to ionone (B8125255) precursors and ultimately this compound. nih.gov
Enzyme Discovery and Engineering: Identifying and optimizing novel enzymes, such as carotenoid cleavage dioxygenases (CCDs), for the efficient and selective cleavage of carotenoids to produce specific ionone isomers. researchgate.netnih.gov
Process Optimization: Developing integrated bioprocessing strategies to improve yields and product recovery, making biotechnological routes economically competitive with traditional chemical synthesis. nih.gov
Another critical area is the advancement of atom-economical chemical syntheses . rsc.org This involves designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. Multicomponent reactions are being investigated as a tool for sustainable organic synthesis, offering the potential for more efficient and environmentally friendly routes to complex molecules like this compound.
| Synthesis Approach | Key Advantages | Research Focus |
| Biocatalysis | Utilizes renewable feedstocks, mild reaction conditions, high selectivity. | Metabolic engineering of microorganisms, discovery of novel enzymes. google.comnih.gov |
| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the efficiency of chemical reactions. | Integration of biocatalytic steps into traditional synthetic routes. mdpi.com |
| Atom-Economical Synthesis | Maximizes the incorporation of reactant atoms into the final product, minimizing waste. | Development of multicomponent reactions and catalytic cycles. rsc.org |
Advanced Analytical Platform Development for Complex Mixtures
This compound is often present in complex mixtures, such as essential oils and fragrance formulations, alongside numerous other volatile and semi-volatile compounds. alwsci.comconnectjournals.com The accurate identification and quantification of this compound and its isomers in these matrices require sophisticated analytical techniques.
The cornerstone of fragrance and flavor analysis is Gas Chromatography-Mass Spectrometry (GC-MS) . icm.edu.pl This powerful technique allows for the separation of individual components in a mixture and their subsequent identification based on their mass spectra. researchgate.net High-resolution GC-MS provides enhanced accuracy in identifying compounds even at trace levels.
Emerging trends in the analysis of complex fragrance mixtures include:
Multidimensional Gas Chromatography (GCxGC): This technique offers significantly higher resolving power compared to conventional GC, enabling the separation of co-eluting compounds in highly complex samples.
Gas Chromatography-Olfactometry (GC-O): This method combines the separation capabilities of GC with human sensory perception. ethz.ch As compounds elute from the GC column, they are directed to both a detector and a sniffing port, allowing an analyst to identify the specific aroma characteristics of each component.
Chiral Chromatography: The different stereoisomers of this compound can possess distinct olfactory properties. Chiral gas chromatography and high-performance liquid chromatography (HPLC) methods are crucial for separating and quantifying these enantiomers, which is essential for quality control and understanding structure-activity relationships. researchgate.netmdpi.com
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of fragrance compounds, providing detailed information about their molecular architecture. alwsci.com
| Analytical Technique | Principle | Application in this compound Analysis |
| GC-MS | Separates volatile compounds based on their boiling points and identifies them by their mass-to-charge ratio. | Primary tool for qualitative and quantitative analysis in complex mixtures. connectjournals.comicm.edu.pl |
| GC-O | Combines gas chromatography with human olfaction to identify odor-active compounds. | Characterization of the specific aroma contribution of this compound and its isomers. ethz.ch |
| Chiral Chromatography | Utilizes chiral stationary phases to separate enantiomers. | Quantification of individual stereoisomers to control fragrance profile and quality. researchgate.netmdpi.comnih.gov |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Elucidation of the precise molecular structure of new isomers or synthetic intermediates. alwsci.com |
Unraveling Stereochemical Control in De Novo Synthesis
The stereochemistry of this compound is a critical determinant of its sensory properties. The arrangement of atoms in three-dimensional space can significantly influence how the molecule interacts with olfactory receptors, leading to variations in scent perception. Consequently, a major focus of current research is to achieve precise control over the stereochemical outcome of de novo synthetic routes.
The traditional synthesis of methyl ionones often results in a mixture of isomers. google.comgoogle.compatsnap.com Future research is aimed at developing highly stereoselective and asymmetric syntheses that yield specific, desired stereoisomers of this compound in high purity. This involves the use of chiral catalysts, auxiliaries, and reagents that can direct the formation of a particular stereoisomer.
Key research strategies include:
Asymmetric Catalysis: Employing chiral metal complexes or organocatalysts to favor the formation of one enantiomer over the other.
Enzymatic Resolutions: Using enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired isomer.
Chiral Pool Synthesis: Starting from readily available, enantiomerically pure natural products to build the chiral centers of the target molecule.
Achieving stereochemical control not only enhances the quality and consistency of the final product but also opens up opportunities to create novel fragrance ingredients with unique and desirable scent profiles.
Interdisciplinary Applications in Chemical Innovation
While the primary application of this compound is in the fragrance and flavor industry, its unique chemical structure and properties lend themselves to a range of interdisciplinary applications. wpmucdn.comthegoodscentscompany.com The exploration of these novel applications represents an exciting frontier in chemical innovation.
Potential and emerging interdisciplinary applications include:
Biotechnology and Agriculture: Ionones have been shown to play roles in plant defense mechanisms and as insect attractants or repellents. nih.gov Research into the biological activities of this compound could lead to the development of new, environmentally friendly crop protection agents or tools for pest management.
Materials Science: The incorporation of fragrance molecules like this compound into polymers and other materials is an area of growing interest for creating scented products with controlled release properties. This could find applications in textiles, packaging, and household goods.
Pharmaceutical and Biomedical Research: Ionones are key intermediates in the synthesis of Vitamin A and other important bioactive molecules. wpmucdn.comgoogle.com Further investigation into the biological properties of this compound and its derivatives could uncover potential therapeutic applications.
The continued exploration of this compound and its analogues at the intersection of chemistry, biology, and materials science is poised to unlock new and valuable applications beyond its traditional use in perfumery.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for characterizing Methyl-delta-ionone in complex matrices?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for volatile compound separation and quantification, coupled with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Ensure purity validation via high-performance liquid chromatography (HPLC) with certified reference standards. Report instrument parameters (e.g., column type, ionization mode) and calibration curves for reproducibility .
Q. How should experimental protocols be designed to synthesize this compound with high enantiomeric purity?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands in palladium-mediated cyclization) and monitor reaction progress via thin-layer chromatography (TLC). Optimize solvent polarity and temperature to minimize racemization. Include step-by-step purification protocols (e.g., fractional distillation, recrystallization) and validate purity using polarimetry .
Q. What spectroscopic markers distinguish this compound from structural analogs like α-ionone or β-ionone?
- Methodological Answer : Compare infrared (IR) carbonyl stretching frequencies (1680–1720 cm⁻¹) and ¹³C NMR chemical shifts for cyclic ketone carbons. Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures. Reference spectral databases (e.g., SciFinder) to confirm assignments .
Q. What are best practices for assessing this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using controlled environmental chambers. Monitor degradation products via GC-MS and quantify degradation kinetics using Arrhenius plots. Include negative controls and triplicate sampling to account for experimental variability .
Q. How can researchers verify the authenticity of this compound reference materials?
- Methodological Answer : Cross-validate supplier-provided certificates of analysis (CoA) with in-house NMR and elemental analysis. Use differential scanning calorimetry (DSC) to confirm melting points and compare retention indices in peer-reviewed literature .
Advanced Research Questions
Q. How can contradictions in reported physicochemical properties (e.g., logP, boiling point) of this compound be resolved?
- Methodological Answer : Perform systematic error analysis by comparing experimental conditions (e.g., pressure during boiling point measurements). Use quantum mechanical calculations (e.g., COSMO-RS) to predict logP and validate against experimental octanol-water partitioning data. Address discrepancies through meta-analysis of peer-reviewed studies .
Q. What computational strategies model the stereochemical behavior of this compound in enzymatic binding studies?
- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities with olfactory receptors. Validate simulations using molecular dynamics (MD) trajectories and compare with in vitro assays (e.g., surface plasmon resonance). Incorporate solvent effects and free-energy perturbation (FEP) calculations .
Q. How can enantioselective synthesis of this compound be optimized using bio-catalytic approaches?
- Methodological Answer : Screen engineered ketoreductases or lipases for asymmetric reduction of precursor diketones. Optimize enzyme-substrate ratios and cofactor regeneration systems (e.g., NADPH recycling). Use chiral stationary phase HPLC to quantify enantiomeric excess (ee) and scale reactions using microreactors for kinetic control .
Q. What integrative strategies combine metabolomic and transcriptomic data to study this compound’s biological interactions?
- Methodological Answer : Apply multi-omics pipelines (e.g., XCMS Online for metabolomics; RNA-seq for transcriptomics) to correlate compound exposure with gene expression changes. Use pathway enrichment tools (e.g., KEGG, MetaboAnalyst) to identify perturbed biochemical networks. Validate hypotheses with CRISPR-Cas9 knockout models .
Q. How can meta-analyses evaluate this compound’s environmental degradation across heterogeneous datasets?
- Methodological Answer : Aggregate data from photolysis, hydrolysis, and biodegradation studies using PRISMA guidelines. Apply random-effects models to account for study heterogeneity and assess publication bias via funnel plots. Report degradation half-lives with confidence intervals and sensitivity analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
